tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
CAS No.: 886766-22-9
Cat. No.: VC12023503
Molecular Formula: C11H19F3N2O2
Molecular Weight: 268.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886766-22-9 |
|---|---|
| Molecular Formula | C11H19F3N2O2 |
| Molecular Weight | 268.28 g/mol |
| IUPAC Name | tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-7-8(16)6-11(12,13)14/h8,15H,4-7H2,1-3H3 |
| Standard InChI Key | QDJQPSDQSUMFFG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCNCC1CC(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1CC(F)(F)F |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Synonyms
The compound is formally named tert-butyl (2R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate under IUPAC guidelines, indicating the stereochemistry at the second position of the piperazine ring . Common synonyms include:
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1-Boc-2-(2,2,2-trifluoroethyl)piperazine
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tert-Butyl (R)-2-(trifluoroethyl)piperazine-1-carboxylate
Molecular and Structural Data
The molecular structure (Fig. 1) comprises a six-membered piperazine ring with a Boc group at the 1-position and a trifluoroethyl substituent at the 2-position. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 268.28 g/mol | |
| Boiling Point | 342.1°C (estimated) | |
| LogP (Partition Coefficient) | 1.87 |
The trifluoroethyl group () introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves nucleophilic substitution or reductive amination reactions. A common route (Scheme 1) starts with tert-butyl piperazine-1-carboxylate and 2,2,2-trifluoroethyl iodide under basic conditions:
Key Steps:
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Deprotonation: Piperazine nitrogen attacks the trifluoroethyl halide.
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Boc Protection: Maintains regioselectivity during functionalization .
Optimization Challenges
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Steric Hindrance: The Boc group at N1 limits accessibility to the adjacent nitrogen, requiring prolonged reaction times (12–24 hrs).
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Purification: Column chromatography (hexane/ethyl acetate) yields >95% purity, but fluorinated byproducts may complicate isolation.
Structural and Spectroscopic Analysis
X-ray Crystallography
Single-crystal studies reveal a chair conformation for the piperazine ring, with the trifluoroethyl group in an equatorial orientation. The Boc carbonyl oxygen forms intramolecular hydrogen bonds with the N-H of the piperazine, stabilizing the structure .
Spectroscopic Signatures
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NMR:
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IR: Strong absorbance at 1695 cm (C=O stretch).
Applications in Pharmaceutical Research
Kinase Inhibitor Development
The compound serves as a precursor to irreversible kinase inhibitors. The trifluoroethyl group enhances binding affinity to ATP pockets via hydrophobic interactions and fluorine-mediated hydrogen bonding. For example, derivatives targeting EGFR (epidermal growth factor receptor) show IC values < 10 nM in preclinical models.
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